Euchrenone-a7
Description
Overview of Flavonoid Classes and Their Broad Biological Relevance
Flavonoids represent a vast and diverse group of naturally occurring polyphenolic compounds, with over 6,000 distinct structures identified to date. frontiersin.org Synthesized by plants as secondary metabolites, they play a crucial role in various physiological processes. mdpi.come3s-conferences.org Flavonoids are broadly categorized into several classes based on their core C6-C3-C6 skeleton, including flavones, flavonols, flavanones, flavanols, isoflavones, and anthocyanins. mdpi.com
These compounds are integral to plant survival, contributing to pigmentation in flowers and fruits to attract pollinators, providing protection against UV radiation, and defending against pathogens and herbivores. frontiersin.orge3s-conferences.org In human health, dietary flavonoids have garnered significant attention for their potential to mitigate the risk of various degenerative diseases. mdpi.comijsr.in Their biological activities are extensive and include antioxidant, anti-inflammatory, antimicrobial, antiviral, cardioprotective, and neuroprotective effects. mdpi.comijsr.in The ability of flavonoids to scavenge free radicals and chelate metals that can generate reactive oxygen species is a key mechanism behind many of their health benefits. frontiersin.org
Distinctive Structural Characteristics of Prenylated Flavonoids
Prenylated flavonoids are a specialized subclass of flavonoids distinguished by the attachment of one or more isoprenoid side chains, typically a five-carbon prenyl group or a ten-carbon geranyl group, to the flavonoid backbone. tandfonline.comnih.gov This prenylation, most commonly occurring as C-prenylation, significantly increases the lipophilicity of the flavonoid molecule. tandfonline.comresearchgate.net This enhanced lipophilicity leads to a higher affinity for cell membranes, which can, in turn, augment their biological activity compared to their non-prenylated counterparts. tandfonline.comnih.gov
The number, type, and position of the prenyl group on the flavonoid skeleton contribute to the vast structural diversity of these compounds and have a close relationship with their biological activities. tandfonline.commdpi.com Prenylated flavonoids are particularly abundant in the plant families Leguminosae and Moraceae. nih.govrsc.org
Current Research Landscape and Emerging Focus on Euchrenone-a7 as a Representative Compound
The unique structural features and enhanced biological activities of prenylated flavonoids have made them a focal point of recent scientific inquiry. researchgate.netmdpi.com Researchers are increasingly investigating their potential as lead compounds for the development of new therapeutic agents. nih.govmdpi.com Among the multitude of prenylated flavonoids, this compound has emerged as a compound of significant interest.
This compound, a trihydroxyflavanone, is characterized by hydroxy groups at positions 7, 2', and 4', and a prenyl group at position 8. nih.gov It has been isolated from various plant sources, including Sophora flavescens, Morus nigra, and Broussonetia papyrifera. knapsackfamily.comresearchgate.netdoi.org Studies have begun to explore its biological potential, with initial findings indicating a range of activities.
Rationale for Comprehensive Academic Investigation of this compound
The growing body of evidence surrounding the diverse biological activities of prenylated flavonoids provides a strong rationale for a more in-depth investigation of this compound. Its specific chemical structure, featuring a prenyl group on the A-ring of the flavanone (B1672756) core, suggests the potential for unique interactions with biological targets. nih.gov
A comprehensive academic investigation is warranted to fully elucidate the structure-activity relationships of this compound and to explore its potential applications. Such research would contribute valuable knowledge to the broader understanding of prenylated flavonoids and could pave the way for the development of novel natural product-based therapies. The antitumor activity of prenylated flavonoids from Sophora flavescens, for instance, has been reported to be more significant than that of alkaloids from the same plant, highlighting the therapeutic potential of this class of compounds. mdpi.com
Detailed Research Findings
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C20H20O5 | nih.gov |
| Molecular Weight | 340.4 g/mol | nih.gov |
| IUPAC Name | 2-(2,4-dihydroxyphenyl)-7-hydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | nih.gov |
| InChIKey | JJOUBYOHNYJCOU-UHFFFAOYSA-N | nih.gov |
| Monoisotopic Mass | 340.13107373 Da | nih.gov |
Table 2: Reported Biological Activities of this compound
| Activity | Finding | Source(s) |
| α-Glucosidase Inhibition | Exhibited significant inhibitory activity with an IC50 of 6.28 µM. | sci-hub.se |
| Tyrosinase Inhibition | Displayed potent inhibitory effect with an IC50 of 0.260 µM. | sci-hub.se |
| Cytotoxicity | Showed cytotoxic activity against murine leukemia P-388 cells with an IC50 of 7.8 µg/mL. | researchgate.net |
| Aromatase Inhibition | Identified as an aromatase inhibitor. | doi.orgscribd.com |
Table 3: Natural Sources of this compound
| Plant Species | Family | Part(s) | Source(s) |
| Sophora flavescens | Fabaceae | Roots | knapsackfamily.comthieme-connect.com |
| Morus alba | Moraceae | Root Bark, Leaf | doaj.orgsemanticscholar.orgresearchgate.net |
| Morus nigra | Moraceae | Wood | researchgate.net |
| Euchresta horsfeldii | Fabaceae | - | knapsackfamily.com |
| Artocarpus communis | Moraceae | - | knapsackfamily.com |
| Broussonetia papyrifera | Moraceae | - | knapsackfamily.comdoi.org |
| Tephrosia nubica | Fabaceae | - | arabjchem.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H20O5 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-(2,4-dihydroxyphenyl)-7-hydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H20O5/c1-11(2)3-5-14-16(22)8-7-15-18(24)10-19(25-20(14)15)13-6-4-12(21)9-17(13)23/h3-4,6-9,19,21-23H,5,10H2,1-2H3 |
InChI Key |
JJOUBYOHNYJCOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC(CC2=O)C3=C(C=C(C=C3)O)O)O)C |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Euchrenone A7
Botanical Sources and Phytogeographical Distribution
Euchrenone-a7 has been identified in several plant species, primarily within the Moraceae (mulberry family) and Fabaceae (legume family). Its distribution in these plants spans various tissues, including roots, stems, leaves, and wood.
The root bark of the white mulberry, Morus alba, is a significant source of this compound. semanticscholar.org Phytochemical investigations of M. alba root bark have successfully isolated this compound alongside other isoprenylated flavonoids. semanticscholar.orgresearchgate.net The general isolation procedure involves extracting the dried root bark with solvents like 80% aqueous methanol (B129727) or 70% ethanol (B145695). rjpharmacognosy.irresearchgate.net The resulting crude extract is then typically partitioned with ethyl acetate (B1210297). researchgate.netmdpi.com
Further purification is achieved through repeated column chromatography. semanticscholar.org Common techniques include silica (B1680970) gel chromatography, octadecylsilane (B103800) (ODS) column chromatography, and Sephadex LH-20 gel filtration. semanticscholar.orgresearchgate.netresearchgate.net Specifically, this compound has been purified from an ethyl acetate fraction using Sephadex LH-20 with a methanol-water (7:3) eluent. mdpi.com The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. semanticscholar.orgresearchgate.net this compound has also been identified in the leaves of Morus alba, where its isolation was part of a bioassay-guided screening for α-glucosidase and tyrosinase inhibitors. capes.gov.brsci-hub.se
This compound has been isolated from the wood of the black mulberry, Morus nigra. doaj.orgresearchgate.net This was the first report of the compound from this particular genus. researchgate.net The isolation process involved extracting the wood with methanol. doaj.orgresearchgate.net The resulting extract was then subjected to chromatographic separation to yield this compound and another flavanone (B1672756), norartocarpanone. doaj.orgresearchgate.net The structure of this compound was determined through spectral analysis, including UV, IR, and NMR data. doaj.orgresearchgate.net
The initial discovery and naming of this compound originated from its isolation from the roots and stems of Euchresta horsfieldii, a plant distributed in the Yunnan province of China. researchgate.net It was identified as a new prenylflavanone along with a related compound, euchrenone a8. researchgate.net Spectroscopic analysis was used to determine its novel structure. researchgate.net
The leaves of the jackfruit tree, Artocarpus heterophyllus, have been found to contain this compound. researchgate.netresearchgate.net It was identified as one of several phenolic compounds isolated from a 95% ethanol extract of the leaves. rhhz.net In one study, this compound was found alongside five flavones, another flavanone (norartocarpanone), six 2-arylbenzofuran derivatives, a stilbenoid, a lignan, and a triterpenoid. researchgate.netresearchgate.net Its structure was elucidated using extensive spectroscopic techniques, including 2D NMR and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS). rhhz.net
This compound has been identified in species of the Dalea genus. It was isolated from Dalea mollis as an orange oil and characterized by its optical rotation and spectroscopic data (UV, IR, 1H NMR, and 13C NMR). scispace.com Its presence has also been noted in studies of Dalea ornata, another species within the Fabaceae family. scispace.com
The paper mulberry, Broussonetia papyrifera, is another botanical source of this compound. researchgate.net The compound, specifically (2S)-Euchrenone a7, was isolated through bioassay-guided fractionation of an ethyl acetate-soluble extract of the plant. google.com This process was part of a search for natural aromatase inhibitors. google.com The structure of the isolated compound was confirmed by its spectroscopic data, including UV and 1H NMR. google.com
Table 1: Botanical Sources of this compound
| Botanical Name | Common Name | Family | Plant Part(s) |
| Morus alba | White Mulberry | Moraceae | Root Bark, Leaves |
| Morus nigra | Black Mulberry | Moraceae | Wood |
| Euchresta horsfieldii | Fabaceae | Roots, Stems | |
| Artocarpus heterophyllus | Jackfruit | Moraceae | Leaves |
| Dalea mollis | Fabaceae | Not specified | |
| Dalea ornata | Ornate Prairie Clover | Fabaceae | Not specified |
| Broussonetia papyrifera | Paper Mulberry | Moraceae | Not specified |
Table 2: Summary of Isolation Methodologies for this compound
| Botanical Source | Initial Extraction Solvent(s) | Fractionation Solvent | Chromatographic Methods |
| Morus alba | 70% Ethanol, 80% Methanol | Ethyl acetate | Silica Gel, ODS, Sephadex LH-20 |
| Morus nigra | Methanol | Not specified | Silica Gel, Column Chromatography |
| Euchresta horsfieldii | Not specified | Not specified | Not specified |
| Artocarpus heterophyllus | 95% Ethanol | Not specified | Not specified |
| Dalea mollis | Not specified | Not specified | Not specified |
| Broussonetia papyrifera | Not specified | Ethyl acetate | Bioassay-guided fractionation |
Detection in Sophora tonkinensis (Silkworm Droppings)
This compound has been isolated from silkworm droppings. kaimosi.com In a study analyzing the chemical constituents of this material, this compound was identified as one of four flavonoids present. kaimosi.com The structural elucidation of the compound was accomplished through the use of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopic analyses, as well as by its optical rotational characteristics. kaimosi.com This investigation confirmed the presence of this compound alongside other known and new flavonoids in the droppings. kaimosi.com
Characterization in Tephrosia nubica
The presence of this compound in the aerial parts of Tephrosia nubica has been confirmed through phytochemical analysis. researchgate.netarabjchem.org In a study characterizing the constituents of this plant, Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UPLC-ESI-MS) was employed. researchgate.netarabjchem.org This technique allowed for the tentative identification of this compound within the ethyl acetate fraction of the plant extract. researchgate.netarabjchem.org The characterization was based on its mass spectral data compared against literature values. researchgate.netarabjchem.org
Occurrence in Morus macroura Leaves and Stem Branches
This compound has been identified in both the leaves and stem branches of Morus macroura. acs.orgnih.govresearchgate.net Its presence was determined through Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) profiling of dichloromethane (B109758) and ethyl acetate fractions of the plant's organs. acs.orgnih.govresearchgate.net In one study, a total of 82 compounds were identified from the ethyl acetate fractions, with this compound being one of the profiled metabolites. acs.orgnih.gov Another investigation of the dichloromethane fractions from leaves and stem branches also successfully identified 64 metabolites, including this compound, based on MS-MS fragmentation patterns and comparison with published data. researchgate.net
Identification in Morus wittiorum Stem Bark
The stem bark of Morus wittiorum is a known source of this compound. biocrick.com A phytochemical investigation of this plant material led to the isolation and characterization of nine compounds, one of which was this compound. biocrick.com The isolation process involved extensive column chromatography, and the compound's structure was determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). biocrick.com This was the first reported isolation of this compound from this particular plant species. biocrick.com
Table 1: Detection and Characterization of this compound in Various Plant Sources
| Plant Source | Plant Part | Method of Detection/Characterization | Reference(s) |
|---|---|---|---|
| Sophora tonkinensis | Silkworm Droppings | 1D & 2D NMR, Optical Rotation | kaimosi.com |
| Tephrosia nubica | Aerial Parts | UPLC-ESI-MS | researchgate.netarabjchem.org |
| Morus macroura | Leaves, Stem Branches | UPLC-ESI-MS/MS | acs.orgnih.govresearchgate.net |
Strategic Extraction Techniques from Plant Biomass
The isolation of this compound from plant biomass involves a multi-step process that begins with solvent extraction and is followed by systematic fractionation to purify the target compound.
Solvent-Based Extraction Optimization
The initial step in isolating this compound and other secondary metabolites from plant material is typically a solvent-based extraction. The choice of solvent is crucial for maximizing the yield of the desired compounds. A common approach involves macerating the dried and powdered plant material in an alcohol-based solvent. For instance, the leaves and stems of Morus macroura were extracted using 80% aqueous ethanol at room temperature. acs.orgnih.gov Similarly, the stem bark of Morus wittiorum was extracted with 95% ethanol. biocrick.com The resulting crude extract is then concentrated under reduced pressure to yield a syrup or solid residue, which serves as the starting material for subsequent fractionation. acs.orgnih.govsci-hub.se
Fractionation Procedures (e.g., Methanol, Ethyl Acetate, Dichloromethane)
Following the initial extraction, a systematic fractionation procedure is employed to separate compounds based on their polarity. This is a critical step for isolating this compound from the complex mixture of the crude extract.
A widely used method is liquid-liquid partitioning. The concentrated crude extract (often from an ethanol extraction) is typically suspended in water and then sequentially partitioned with a series of organic solvents of increasing polarity. acs.orgnih.govsci-hub.se A common solvent sequence includes:
Petroleum Ether or Hexane: To remove non-polar compounds like fats and waxes. acs.orgnih.govscispace.com
Dichloromethane or Chloroform: To extract compounds of low to intermediate polarity. researchgate.netarabjchem.orgacs.orgnih.govscispace.com
Ethyl Acetate: This fraction is often enriched with flavonoids, including flavanones like this compound. researchgate.netarabjchem.orgacs.orgnih.govbiocrick.comsci-hub.se Studies on Tephrosia nubica and various Morus species have shown the ethyl acetate fraction to be a rich source of this compound. researchgate.netarabjchem.orgacs.orgnih.govsci-hub.se
n-Butanol: To isolate more polar compounds, such as glycosides. researchgate.netarabjchem.orgsci-hub.se
The resulting fractions, particularly the ethyl acetate and dichloromethane fractions, are then subjected to further purification. acs.orgnih.govresearchgate.netbiocrick.com This is typically achieved through various chromatographic techniques, such as column chromatography over silica gel, Sephadex LH-20, or RP-C18, using gradient elution with solvent systems like dichloromethane-methanol or petroleum ether-ethyl acetate. biocrick.comsci-hub.sescispace.com This allows for the isolation of pure this compound. biocrick.com
Table 2: Common Solvents Used in the Fractionation Process for this compound Isolation
| Solvent | Polarity | Typical Use in Fractionation | Reference(s) |
|---|---|---|---|
| Petroleum Ether / Hexane | Non-polar | Initial wash to remove lipids | acs.orgnih.govscispace.com |
| Dichloromethane / Chloroform | Intermediate | Extraction of low-to-medium polarity compounds | researchgate.netarabjchem.orgacs.orgnih.govresearchgate.netscispace.com |
| Ethyl Acetate | Polar aprotic | Key fraction for isolating flavonoids like this compound | researchgate.netarabjchem.orgacs.orgnih.govbiocrick.comsci-hub.se |
| Methanol | Polar protic | Used in gradient elution for column chromatography | biocrick.comsci-hub.sescispace.com |
| n-Butanol | Polar protic | Extraction of highly polar compounds and glycosides | researchgate.netarabjchem.orgsci-hub.se |
Advanced Chromatographic Separation and Purification Strategies
The isolation of this compound from natural sources is a multi-step process that employs various chromatographic methods to separate it from other structurally similar compounds. The selection and sequence of these techniques are critical for obtaining the compound at a high purity level.
Silica Gel Column Chromatography for Primary Separation
Silica gel column chromatography serves as a fundamental and initial step in the purification of this compound from crude plant extracts. doaj.orgsemanticscholar.orgresearchgate.net This technique separates compounds based on their polarity. In the context of this compound isolation, a crude extract is loaded onto a column packed with silica gel. A solvent system, typically a gradient of non-polar to polar solvents such as petroleum ether, chloroform, and ethyl acetate, is then passed through the column. nih.gov This process allows for the separation of compounds into different fractions based on their affinity for the silica gel stationary phase. This compound, along with other flavonoids, is typically found in the more polar fractions, such as the ethyl acetate fraction. nih.govnih.gov This initial separation is crucial for reducing the complexity of the mixture before further purification steps.
Octadecyl Silica (ODS) Column Chromatography
Following initial fractionation with silica gel, Octadecyl Silica (ODS) column chromatography is often employed for further purification. doaj.orgsemanticscholar.orgresearchgate.netdntb.gov.ua ODS chromatography is a type of reversed-phase chromatography where the stationary phase is non-polar (C18) and the mobile phase is polar. This method is particularly effective in separating compounds with similar polarities. For the isolation of this compound, a methanol-water mixture is commonly used as the mobile phase. google.com By adjusting the ratio of methanol to water, researchers can finely tune the separation of this compound from other closely related flavonoids. doaj.orgsemanticscholar.org
Sephadex LH-20 Column Chromatography for Enhanced Purification
Sephadex LH-20 column chromatography is a versatile technique used for the purification of a wide range of natural products, including flavonoids like this compound. doaj.orgsemanticscholar.orgnih.govnih.gov This lipophilic, cross-linked dextran (B179266) gel facilitates separation based on molecular size (size-exclusion chromatography) and also by partition chromatography due to its dual hydrophilic and lipophilic nature. nih.govcytivalifesciences.com It is particularly effective in removing pigments and other impurities, yielding a more refined fraction containing the target compound. nih.gov In the isolation of this compound, Sephadex LH-20 is often used as a final or near-final purification step. nih.govscispace.com Elution is typically carried out with solvents like methanol or methanol-water mixtures. nih.govscispace.com For instance, this compound has been successfully isolated using a methanol-water (7:3) eluent with Sephadex LH-20. nih.gov
Vacuum Liquid Chromatography (VLC)
Vacuum Liquid Chromatography (VLC) is a rapid and efficient preliminary separation technique used to fractionate crude extracts. nih.govscispace.com It utilizes a wide-bore column under vacuum, allowing for the use of a large volume of solvent and quick separation of large quantities of material. scispace.com In the isolation of this compound, VLC with silica gel is used to generate fractions of varying polarities. nih.gov Fractions that show the presence of the target compound are then subjected to further, more refined chromatographic methods. nih.govscispace.com
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Analytical and Preparative Isolation
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful techniques for both the final purification (preparative HPLC) and the analytical confirmation of this compound. cmu.ac.thsci-hub.sesemanticscholar.org These methods offer high resolution and sensitivity.
Preparative HPLC, often using a C18 column, is employed to isolate pure this compound from enriched fractions. google.comcmu.ac.thsci-hub.se A common mobile phase for this purpose is a gradient of methanol or acetonitrile (B52724) in water. google.comcmu.ac.thnih.gov
UHPLC, an advancement of HPLC, utilizes columns with smaller particle sizes (sub-2 µm), leading to faster analysis times and improved resolution. labcompare.com UHPLC coupled with mass spectrometry (UHPLC-MS) is a key analytical tool for the identification and characterization of this compound in complex mixtures, providing information on its retention time and mass-to-charge ratio. arabjchem.orgportlandpress.com
Specialized Column Chromatography (e.g., Reverse-Phase C18)
Specialized column chromatography, particularly using reverse-phase C18 (RP-C18) silica gel, is a cornerstone of this compound purification. researchgate.netnih.gov This technique is integral to both open column chromatography and HPLC/UHPLC systems. The non-polar C18 stationary phase effectively separates flavonoids based on their hydrophobicity. In the context of isolating this compound, RP-C18 chromatography is used with polar mobile phases, such as methanol-water or acetonitrile-water mixtures, to achieve high-purity separation. nih.govgoogle.com
Table 1: Chromatographic Methods for this compound Isolation
| Chromatographic Technique | Stationary Phase | Typical Mobile Phase/Eluent | Purpose in Isolation Workflow | References |
|---|---|---|---|---|
| Silica Gel Column Chromatography | Silica Gel | Gradient of Petroleum Ether, Chloroform, Ethyl Acetate | Primary fractionation of crude extract | doaj.org, nih.gov, semanticscholar.org, researchgate.net |
| Octadecyl Silica (ODS) Column Chromatography | Octadecyl Silica (C18) | Methanol-Water mixtures | Separation of compounds with similar polarities | doaj.org, semanticscholar.org, researchgate.net, dntb.gov.ua |
| Sephadex LH-20 Column Chromatography | Sephadex LH-20 | Methanol, Methanol-Water mixtures | Enhanced purification, removal of pigments | doaj.org, nih.gov, nih.gov, semanticscholar.org |
| Vacuum Liquid Chromatography (VLC) | Silica Gel | Wide range of polarities | Rapid, preliminary fractionation | scispace.com, nih.gov, |
| High-Performance Liquid Chromatography (HPLC) | C18 | Gradient of Methanol/Acetonitrile in Water | Final preparative isolation and analytical confirmation | cmu.ac.th, sci-hub.se, semanticscholar.org |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | C18 (sub-2 µm) | Gradient of Methanol/Acetonitrile in Water with Formic Acid | High-resolution analytical identification | arabjchem.org, portlandpress.com |
| Reverse-Phase C18 Column Chromatography | C18 Silica Gel | Methanol-Water or Acetonitrile-Water mixtures | High-purity separation based on hydrophobicity | nih.gov, researchgate.net |
Structural Elucidation and Advanced Spectroscopic Characterization of Euchrenone A7
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules like Euchrenone-a7. Through one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete picture of the molecule's carbon framework and proton environments can be assembled. semanticscholar.orgdoaj.orgresearchgate.net
One-Dimensional NMR (¹H NMR, ¹³C NMR)
The ¹H NMR spectrum of this compound reveals characteristic signals for a flavanone (B1672756) structure. Specifically, an AMX system typical of a flavanone C ring is observed, with signals for an oxygenated methine at δH 5.64 (1H, dd, J = 12.8, 2.8 Hz, H-2) and two methylene (B1212753) protons at δH 3.08 (1H, dd, J = 17.2, 12.8 Hz, H-3a) and 2.69 (1H, dd, J = 17.2, 2.8 Hz, H-3b). semanticscholar.org Aromatic signals corresponding to a 1,2,3,5-tetrasubstituted A ring appear at δH 5.90 (1H, d, J = 2.0 Hz, H-6) and 5.86 (1H, d, J = 2.0 Hz, H-8). semanticscholar.org Additionally, a singlet at δH 7.03 (1H, s, H-6') is indicative of a pentasubstituted B ring. semanticscholar.org
The ¹³C NMR spectrum complements the proton data, showing 25 carbon signals in total. semanticscholar.org Key resonances include a ketone signal at δC 198.25 (C-4), and several oxygenated olefinic quaternary signals confirming the flavanone core and substituent positions. semanticscholar.org The presence of a prenyl group is also confirmed by its characteristic carbon signals. semanticscholar.org
Detailed ¹H and ¹³C NMR data are presented in the tables below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ) in ppm | Multiplicity and Coupling Constant (J) in Hz |
|---|---|---|
| H-2 | 5.64 | dd, J = 12.8, 2.8 |
| H-3a | 3.08 | dd, J = 17.2, 12.8 |
| H-3b | 2.69 | dd, J = 17.2, 2.8 |
| H-6 | 5.90 | d, J = 2.0 |
| H-8 | 5.86 | d, J = 2.0 |
Data sourced from studies conducted in CD3OD. semanticscholar.org
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ) in ppm |
|---|---|
| C-2 | 76.72 |
| C-3 | 43.35 |
| C-4 | 198.25 |
| C-4a | 103.23 |
| C-5 | 165.22 |
| C-6 | 96.40 |
| C-7 | 168.85 |
| C-8 | 97.18 |
| C-8a | 165.52 |
| C-1' | 119.62 |
| C-2' | 151.77 |
| C-3' | 118.74 |
| C-4' | 154.46 |
| C-5' | 123.40 |
Data sourced from studies conducted in CD3OD. semanticscholar.org
Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Quaternary Carbons
Two-dimensional NMR experiments are essential for establishing the connectivity between protons and carbons, and for identifying quaternary carbons. semanticscholar.orgdoaj.org
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum confirms the spin systems within the molecule. For instance, the correlation between the oxygenated methine proton at δH 5.64 (H-2) and the methylene protons at δH 3.08 (H-3a) and 2.69 (H-3b) validates the flavanone C ring structure. semanticscholar.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of carbon signals based on their attached protons. semanticscholar.orgdoi.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This technique helps to piece together the entire molecular framework by connecting the individual spin systems and identifying the positions of quaternary carbons and substituents. semanticscholar.orgdoi.org For example, HMBC correlations can confirm the linkage of the prenyl group to the flavonoid skeleton. semanticscholar.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides vital information about the molecular weight and formula of this compound, and its fragmentation patterns offer further confirmation of its structure. researchgate.net
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
HR-ESI-MS analysis of this compound has determined its molecular formula to be C₂₀H₂₀O₅. nih.govrhhz.net This technique provides a highly accurate mass measurement, which is critical for confirming the elemental composition of the compound. For example, a negative ion mode HRESIMS analysis showed a pseudomolecular ion [M-H]⁻ at m/z 339.1231, which is consistent with the calculated mass for C₂₀H₁₉O₅⁻ (339.1232). nih.gov In some analyses, the molecular ion peak [M]⁺ has been observed at m/z 340. semanticscholar.org
Tandem Mass Spectrometry (MS/MS) for Fragmentation Patterns and Identity Confirmation (e.g., UPLC-ESI-MS/MS)
Tandem mass spectrometry (MS/MS), often coupled with ultra-performance liquid chromatography (UPLC), is used to study the fragmentation of this compound. nih.govacs.org In UPLC-ESI-MS/MS analysis, this compound, with a precursor ion [M-H]⁻ at m/z 339, produces a characteristic fragment ion at m/z 163 (100%). nih.govrsc.org This fragmentation pattern is a key signature for the identification of this compound in complex mixtures, such as plant extracts. nih.govrsc.orgarabjchem.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
UV-Vis spectroscopy is used to characterize the chromophoric system of this compound, which is responsible for its absorption of ultraviolet and visible light. The UV spectrum of this compound, typically recorded in methanol (B129727), shows absorption maxima (λmax) at approximately 286 nm and 316 nm (as a shoulder). nih.gov These absorption bands are characteristic of the flavanone skeleton. nih.govscispace.com Another study reported absorption maxima at 203 nm, 219 nm, 235 nm (shoulder), 286 nm, and 316 nm (shoulder). nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the various functional groups present within a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound reveals several key absorption bands that confirm the presence of its core structural features, including hydroxyl groups, a carbonyl group, and aromatic rings. semanticscholar.org
Analysis of the IR spectrum shows a prominent broad absorption band in the region of 3310-3366 cm⁻¹, which is characteristic of the stretching vibrations of hydroxyl (O-H) groups. semanticscholar.orgscispace.com The presence of multiple hydroxyl groups on the aromatic rings of the flavanone structure accounts for this signal. Absorption bands observed around 2922 cm⁻¹ are assigned to the C-H stretching vibrations of the aliphatic and vinyl C-H bonds within the 3-methylbut-2-enyl (prenyl) substituent. semanticscholar.org
A strong absorption band is consistently reported in the range of 1660-1670 cm⁻¹, indicative of a conjugated ketone (C=O) carbonyl group, which is a defining feature of the flavanone C-ring. semanticscholar.org Additional sharp peaks in the fingerprint region, specifically around 1600 cm⁻¹ and 1518 cm⁻¹, correspond to the C=C stretching vibrations within the aromatic A and B rings, confirming the aromatic nature of the core structure. semanticscholar.orgscispace.com
The following table summarizes the characteristic IR absorption bands reported for this compound and their corresponding functional group assignments.
| Absorption Band (ν_max, cm⁻¹) | Functional Group Assignment | Reference(s) |
| 3366 (broad) | O-H stretching (hydroxyl groups) | scispace.com |
| 3310 | O-H stretching (hydroxyl groups) | semanticscholar.org |
| 2922, 2887 | C-H stretching (aliphatic, from prenyl group) | semanticscholar.org |
| 1667 | C=O stretching (conjugated ketone in C-ring) | semanticscholar.org |
| 1601, 1600 | C=C stretching (aromatic rings) | semanticscholar.orgscispace.com |
| 1518 | C=C stretching (aromatic rings) | semanticscholar.org |
| 1438, 1287 | C-O stretching / O-H bending (phenolic groups) | scispace.com |
Note: The specific peak positions can vary slightly depending on the sample preparation method (e.g., KBr plate, CaF₂ plate) and the instrument used. semanticscholar.orgscispace.com
Circular Dichroism (CD) for Determination of Absolute Stereochemistry
Circular Dichroism (CD) spectroscopy is a critical tool for determining the absolute configuration of chiral molecules like this compound, which possesses a single stereocenter at the C-2 position of the flavanone C-ring. The differential absorption of left and right circularly polarized light by the molecule generates a CD spectrum, with positive or negative Cotton effects that are directly related to its three-dimensional structure. researchgate.net
The stereochemistry of flavanones is typically determined by the sign of the Cotton effect around 330 nm (n → π* transition of the carbonyl group) and 280-290 nm (π → π* transition of the aromatic A-ring). For flavanones, a positive Cotton effect around 330 nm and a negative one around 290 nm generally indicate a (2S)-configuration. Conversely, a negative Cotton effect near 330 nm and a positive one near 290 nm suggest a (2R)-configuration.
Studies have reported different stereochemical findings for this compound depending on the natural source and isolation procedure. In one study involving isolation from Morus alba leaves, the obtained this compound showed no obvious Cotton effect in the 260–300 nm region of the CD spectrum, leading to its identification as an enantiomeric mixture, designated as (2R)/(2S)-Euchrenone a7. sci-hub.se
However, other research has successfully isolated optically active forms of the compound. The isolation of (-)-Euchrenone-a7 has been reported, with its specific rotation confirming its chiral nature. nih.gov The absolute configuration of this enantiomer as (2S) was established through electronic circular dichroism (ECD) data. nih.govdoi.org The (2S) assignment is consistent with flavanones that exhibit P-helicity in the conformationally flexible heterocyclic C-ring, where the C-2 aryl group is in a pseudo-equatorial position. nih.gov This configuration is often supported by a large negative value for the specific optical rotation, such as the reported value of [α]²⁰_D_ −73 (c 0.2, MeOH) for (-)-Euchrenone-a7. nih.gov
Integrated Spectroscopic Data Analysis for Comprehensive Structural Confirmation
While individual spectroscopic techniques provide specific pieces of the structural puzzle, a comprehensive and unambiguous confirmation of the structure of this compound requires the integrated analysis of data from multiple methods. researchgate.netresearchgate.net This holistic approach combines information from mass spectrometry, infrared spectroscopy, nuclear magnetic resonance, and circular dichroism to build a complete and validated molecular picture. semanticscholar.orgresearchgate.net
The process of structural elucidation for this compound typically follows a systematic path:
Molecular Formula Determination: High-Resolution Mass Spectrometry (HRMS), often using techniques like HRESIMS, is the first step. It provides the exact mass of the molecule, from which the molecular formula is calculated. For this compound, the formula is determined to be C₂₀H₂₀O₅. nih.govnih.gov This formula establishes the number of carbon, hydrogen, and oxygen atoms and calculates the degree of unsaturation, providing initial clues about the presence of rings and double bonds.
Functional Group Identification: As detailed in section 3.4, IR spectroscopy identifies key functional groups, confirming the presence of hydroxyl (-OH), carbonyl (C=O), and aromatic C=C bonds, which aligns with the flavanone structure. semanticscholar.orgscispace.com
Connectivity and Planar Structure Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework.
¹H NMR reveals the number and types of protons, their chemical environments, and their coupling relationships. For this compound, it shows characteristic signals for the flavanone C-ring protons (an ABX system for H-2, H-3α, and H-3β), aromatic protons on the A and B rings, and the protons of the 8-prenyl group. google.com
¹³C NMR and DEPT experiments identify the number of carbon atoms and distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. sci-hub.se
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the final structure. COSY (Correlation Spectroscopy) identifies proton-proton couplings, tracing the connections within spin systems like the C2-C3 unit of the flavanone. HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon. HMBC (Heteronuclear Multiple Bond Correlation) is key for connecting the different fragments, showing correlations between protons and carbons over two to three bonds. For instance, HMBC correlations confirm the placement of the prenyl group at the C-8 position and the substitution pattern of the hydroxyl groups on the aromatic rings. nih.govresearchgate.net
Stereochemical Assignment: Once the planar structure is confirmed, Circular Dichroism (CD) spectroscopy, as described in section 3.5, is employed to determine the absolute configuration at the C-2 chiral center. researchgate.netsci-hub.se This is often correlated with the specific optical rotation of the isolated compound. nih.gov
By integrating these layers of data—the elemental composition from MS, functional groups from IR, atomic connectivity from NMR, and stereochemistry from CD—scientists can confidently and comprehensively confirm the complete structure of this compound. researchgate.net
Chemical Synthesis and Biocatalytic Production Strategies for Euchrenone A7 and Its Analogues
Total Synthesis Approaches to the Flavanone (B1672756) Skeleton
The flavanone core, a 2-phenylchroman-4-one structure, is the fundamental skeleton of Euchrenone-a7. scispace.com Total synthesis of this framework typically begins with the synthesis of a chalcone (B49325) precursor. This is often achieved through a base-catalyzed Claisen-Schmidt condensation reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde.
For the specific case of the flavanone skeleton in this compound, this would involve the condensation of a suitably protected polyhydroxy-acetophenone and 2,4-dihydroxybenzaldehyde. The resulting chalcone, an open-chain α,β-unsaturated ketone, is then subjected to an intramolecular cyclization to form the heterocyclic C ring of the flavanone. This cyclization is an acid- or base-catalyzed intramolecular Michael addition, which establishes the flavanone core. Subsequent prenylation at the C-8 position and appropriate deprotection steps would be required to complete the total synthesis of this compound.
Semi-Synthesis and Derivatization for Structural Modification
Semi-synthesis and derivatization offer a more direct route to this compound and its analogues by utilizing readily available natural flavonoids as starting materials. For instance, (2S)-naringenin, a common flavanone in plants, can serve as a scaffold. Chemical C-prenylation of naringenin (B18129), while challenging due to regioselectivity issues, can be employed to introduce the characteristic 3-methylbut-2-enyl group.
Structural modifications of isolated natural products are also a key strategy. For example, silybin, a flavonolignan, has been modified through chemical and enzymatic methods to create derivatives like fatty acid conjugates and 2,3-dehydrosilybin. researchgate.net Similar approaches can be applied to this compound or related prenylflavonoids to explore their structure-activity relationships. The addition of hydrophobic groups such as prenyl, benzyl, or geranyl chains to flavonoid skeletons has been shown to influence their biological activity. researchgate.net
Biocatalytic and Enzymatic Synthesis Pathways
Biocatalytic methods provide a powerful alternative to chemical synthesis, often overcoming challenges of regio- and stereoselectivity. nih.gov The biosynthesis of prenylflavonoids in engineered microorganisms is a promising approach for sustainable production. acs.orgnih.gov This involves harnessing the catalytic power of specific enzymes, primarily chalcone isomerases and prenyltransferases.
Prenyltransferases (PTs) are key enzymes that catalyze the attachment of prenyl groups from donors like dimethylallyl diphosphate (B83284) (DMAPP) to an acceptor molecule, a crucial step in the biosynthesis of nearly 1,000 known prenylated flavonoids. kyoto-u.ac.jpnih.gov This prenylation enhances the lipophilicity and biological activity of the flavonoid scaffold. acs.orgresearchgate.net
Plant PTs are often membrane-bound proteins with strict substrate and regio-specificity. acs.orgwur.nl In contrast, microbial PTs are typically soluble proteins with broader substrate specificity, making them highly valuable tools for heterologous biosynthesis in hosts like Escherichia coli and yeast. acs.orgnih.gov These promiscuous microbial PTs can catalyze the prenylation of various flavonoids, sometimes leading to unnatural or novel compounds. acs.orgnih.gov For the synthesis of this compound, a C-prenyltransferase is required to specifically attach the prenyl group to the C-8 position of the flavanone A-ring. One study successfully used a regiospecific C-prenyltransferase, GuILDT from Glycyrrhiza uralensis, to prenylate various chalcones, which could then be converted to the corresponding prenylflavanones. nih.gov
Table 1: Examples of Prenyltransferases and their Substrates
| Enzyme Name | Source Organism | Substrate(s) | Product(s) | Reference |
|---|---|---|---|---|
| GuILDT | Glycyrrhiza uralensis | Isoliquiritigenin | 3'-dimethylallyl-2',4',4-trihydroxychalcone | nih.gov |
| SfN8DT-1 | Sophora flavescens | Naringenin | 8-prenylnaringenin (B1664708) | kyoto-u.ac.jp |
| NnPT1 | Notholaena nivea | Naringenin | 6-prenylnaringenin | wur.nl |
Chalcone isomerase (CHI) is a pivotal enzyme in flavonoid biosynthesis that catalyzes the stereospecific intramolecular cyclization of chalcones into (2S)-flavanones. frontiersin.orgresearchgate.net This reaction is a key step in forming the tricyclic core structure of flavonoids from their open-chain chalcone precursors. nih.gov For example, CHI catalyzes the conversion of naringenin chalcone into (2S)-naringenin, a central intermediate in the pathway. nih.govoup.com
CHIs are classified into different types based on substrate specificity and structure. researchgate.netmdpi.com Type I CHIs are widespread in plants and primarily use naringenin chalcone as a substrate, while Type II CHIs, found in legumes, can also process isoliquiritigenin. researchgate.netmdpi.com In a biocatalytic context, CHI can be combined with a prenyltransferase to create a synthetic cascade. For instance, a prenylated chalcone, synthesized by a prenyltransferase, can be subsequently cyclized by a CHI to produce a specific prenylated flavanone like this compound. A study demonstrated this concept by combining a C-prenyltransferase and a stereospecific chalcone isomerase to produce diverse prenylflavonoids, including this compound. nih.gov
Role of Prenyltransferases in C-Prenylation of Flavonoids
Development of Synthetic Analogues for Structure-Activity Relationship Studies
The synthesis of analogues of this compound is essential for conducting structure-activity relationship (SAR) studies, which aim to understand how specific structural features influence biological activity. By comparing the activity of this compound with related compounds, researchers can identify key functional groups.
This compound has been evaluated for various biological activities, including α-glucosidase and tyrosinase inhibition. acs.orgresearchgate.netsci-hub.se SAR studies on related flavonoids have revealed that the presence and position of hydroxyl and prenyl groups are critical for activity. For example, a comparison of the α-glucosidase inhibitory activity of this compound with other prenylated flavonoids isolated from Morus alba shows significant variation based on structural differences. researchgate.netsci-hub.se
Table 2: Comparative α-Glucosidase Inhibitory Activity of this compound and Related Compounds
| Compound | Source | IC₅₀ (µM) | Reference |
|---|---|---|---|
| This compound | Morus alba | 6.28 | researchgate.netsci-hub.se |
| Chalcomoracin (B1204337) | Morus alba | 2.59 | sci-hub.se |
| Moracin C | Morus alba | 4.04 | sci-hub.se |
| Moracin D | Morus alba | 2.54 | sci-hub.se |
| Moracin N | Morus alba | 2.76 | sci-hub.se |
| 8-Prenylnaringenin | Morus alba / Humulus lupulus | 50 | researchgate.net |
The data indicates that this compound is a potent α-glucosidase inhibitor. researchgate.netsci-hub.se However, related benzofuran-containing flavonoids like Chalcomoracin and Moracin D are even more potent. sci-hub.se Furthermore, the simple prenylated flavanone 8-prenylnaringenin is significantly less active, highlighting the importance of the specific hydroxylation pattern on the B-ring and other structural features of this compound for this particular biological activity. researchgate.net The development of synthetic analogues allows for systematic modification of these features to optimize potency and selectivity.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| (2S)-Naringenin |
| 2,3-Dehydrosilybin |
| 2,4-Dihydroxybenzaldehyde |
| 8-Prenylnaringenin |
| Benzyl |
| Chalcomoracin |
| Dimethylallyl diphosphate (DMAPP) |
| This compound |
| Geranyl |
| Isoliquiritigenin |
| Isoxanthohumol (B16456) |
| Moracin C |
| Moracin D |
| Moracin N |
| Naringenin |
| Naringenin chalcone |
Pharmacological and Biological Activities of Euchrenone A7 in Pre Clinical Studies
Cytotoxic and Anti-proliferative Activities against Cancer Cell Lines (in vitro)
The potential of Euchrenone-a7 as a cytotoxic agent has been explored across a range of cancer cell lines, with varying degrees of efficacy observed in pre-clinical research.
Research has demonstrated that this compound exhibits cytotoxic properties against murine leukemia P-388 cells. In a study evaluating compounds isolated from the wood of Morus nigra, this compound was found to be more cytotoxic than the related compound norartocarpanone. acs.orgresearchgate.net The cytotoxic activity of this compound against P-388 cells was quantified with an IC50 value of 7.8 μg/mL. acs.orgresearchgate.netnih.gov
| Compound | Cell Line | IC50 (μg/mL) | Source(s) |
| This compound | Murine Leukemia P-388 | 7.8 | acs.orgresearchgate.netnih.gov |
| Norartocarpanone | Murine Leukemia P-388 | 12.7 | acs.orgresearchgate.net |
The anti-proliferative activity of this compound has been assessed against human prostate cancer (PC-3) cells. In a study investigating phenolic compounds from the leaves of Artocarpus heterophyllus, this compound (referred to as compound 10 in the study) was evaluated for its in vitro inhibition of cell proliferation. rhhz.net The findings indicated that this compound displayed weak inhibitory activity against the PC-3 cell line, with an IC50 value of less than 20 μmol/L. rhhz.net Other studies have also identified this compound as a constituent of plant extracts with anticancer activity against PC-3 cells, although specific IC50 values for the isolated compound were not always provided. cmu.ac.th
| Compound | Cell Line | IC50 (μmol/L) | Source(s) |
| This compound | Human Prostate Cancer (PC-3) | < 20 | rhhz.net |
The inhibitory effects of this compound have also been studied in human lung cancer cell lines. Research on compounds isolated from Artocarpus heterophyllus demonstrated that this compound exhibited weak inhibitory activity against the proliferation of both NCI-H460 and A549 cancer cell lines. rhhz.net The IC50 value for this activity was reported as less than 20 μmol/L for both cell lines. rhhz.net Other research has also noted the presence of this compound in extracts that show inhibitory action against these lung cancer cell lines. cmu.ac.th
| Compound | Cell Line | IC50 (μmol/L) | Source(s) |
| This compound | Human Lung Cancer (NCI-H460) | < 20 | rhhz.net |
| This compound | Human Lung Cancer (A549) | < 20 | rhhz.net |
The cytotoxic potential of this compound has been evaluated against the human ovarian cancer cell line A2780. In a study of phenolic constituents from the stem bark of Morus wittiorum, this compound (referred to as compound 5) was among the compounds tested for cytotoxic activities. doi.org However, the study highlighted that other compounds, specifically 5, 7, 3', 4'-tetrahydroxy-3-methoxyflavone and oxyresveratrol, exhibited selective cytotoxicity against A2780 cells, suggesting that this compound was not significantly active against this cell line under the tested conditions. doi.org
The inhibitory effects of this compound on human gastric cancer cells have been investigated. In the same study that tested for activity against ovarian cancer cells, this compound was also evaluated against the BGC-823 human gastric cancer cell line. doi.org Similar to the results for the A2780 cell line, the study did not report significant cytotoxic activity for this compound, instead noting the selective cytotoxicity of other isolated compounds. doi.org Further research on extracts from Morus alba leaves also identified other compounds, such as moracin X and morachalcones, as having cytotoxic activity against BGC-823 cells. researchgate.net
The activity of this compound against human hepatocellular carcinoma (HepG-2) cells has been a subject of investigation. While some studies have identified this compound in plant extracts that exhibit cytotoxic activity against HepG-2 cells, specific data for the isolated compound is limited. acs.org For instance, an ethyl acetate (B1210297) fraction from Morus macroura, which was found to contain this compound, was shown to be the most active fraction against HepG-2 cells. acs.org However, a comprehensive review of prenylated flavonoids from the Moraceae family noted that other related compounds, not this compound, showed potent antiproliferative activities against HepG-2 cells. researchgate.net Another study on compounds from Tephrosia nubica also identified this compound in fractions tested against HepG-2 cells, though the cytotoxic activity was attributed to the fractions as a whole. arabjchem.org
Anti-proliferative Activity against Human Breast Cancer (MCF-7) Cells
This compound has been investigated for its potential to inhibit the growth of human breast cancer cells. Studies involving the MCF-7 cell line, a well-established model for estrogen receptor-positive breast cancer, have shown that this compound exhibits anti-proliferative effects. ijcrr.comijcrr.comarabjchem.org Research indicates that this compound can suppress the viability of these cancer cells. researchgate.netmdpi.com
One study reported that an ethyl acetate fraction containing this compound, among other compounds, demonstrated cytotoxic activity against MCF-7 cells. arabjchem.org Another study highlighted that various prenylated flavonoids, including this compound, show anti-proliferative activity against five human cancer cell lines, including MCF-7. researchgate.net The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been reported in the micromolar range for related compounds against MCF-7 cells. ijcrr.comresearchgate.net
Table 1: Anti-proliferative Activity of this compound and Related Compounds on MCF-7 Cells
| Compound/Extract | Cell Line | Reported Activity | Reference |
|---|---|---|---|
| This compound | MCF-7 | Anti-proliferative | ijcrr.comijcrr.com |
| Ethyl acetate fraction (containing this compound) | MCF-7 | Cytotoxic | arabjchem.org |
| Prenylated flavonoids (including this compound) | MCF-7 | Potent antiproliferative | researchgate.net |
| Broussoflavonol B | MCF-7 | IC50 = 4.19 μM | ijcrr.com |
| 5,7,3',4'-tetrahydroxy-3-methoxy-8,5'-diprenylflavone | MCF-7 | IC50 = 4.41 μM | ijcrr.com |
Enzyme Inhibition Studies
This compound has been the subject of various studies to determine its ability to inhibit the activity of several key enzymes implicated in different physiological and pathological processes.
Aromatase Inhibitory Activity and its Mechanistic Implications
Aromatase, a cytochrome P450 enzyme, is crucial for the biosynthesis of estrogens. nih.gov Its inhibition is a key strategy in the treatment of hormone-responsive breast cancer. nih.gov this compound has been identified as an inhibitor of aromatase. nih.govdoi.orgnaturalproducts.net
Research has shown that the prenylation of flavonoids, as seen in this compound, generally leads to a significant increase in aromatase inhibitory activity. nih.gov The presence of hydroxyl groups at specific positions also appears to enhance this inhibitory effect. nih.gov Studies have reported the IC50 value for (2S)-Euchrenone-a7 to be 3.4 µM. doi.orgidrblab.net It is suggested that nonsteroidal aromatase inhibitors like this compound may function as type II inhibitors, which reversibly bind to the enzyme. nih.gov
Table 2: Aromatase Inhibitory Activity of this compound
| Compound | IC50 Value (µM) | Reference |
|---|---|---|
| (2S)-Euchrenone a7 | 3.4 | doi.orgidrblab.net |
α-Glucosidase Inhibitory Activity
α-Glucosidase is an enzyme involved in the digestion of carbohydrates, and its inhibition can help manage blood glucose levels. This compound has demonstrated significant inhibitory activity against α-glucosidase. nih.govcapes.gov.brsci-hub.se
In a study utilizing bioassay-guided fractionation of extracts from Morus alba leaves, (2R)/(2S)-Euchrenone-a7 was found to have a notable α-glucosidase inhibitory effect with an IC50 value of 6.28 µM. capes.gov.brsci-hub.seresearchgate.net This activity was more potent than the positive control, acarbose, which had an IC50 of 214.5 µM. researchgate.net
Table 3: α-Glucosidase Inhibitory Activity of this compound and Related Compounds
| Compound | IC50 Value (µM) | Reference |
|---|---|---|
| (2R)/(2S)-Euchrenone a7 | 6.28 | capes.gov.brsci-hub.seresearchgate.net |
| Chalcomoracin (B1204337) | 2.59 | capes.gov.brsci-hub.se |
| Moracin D | 2.54 | capes.gov.brsci-hub.se |
| Moracin N | 2.76 | capes.gov.brsci-hub.se |
| Moracin C | 4.04 | capes.gov.brsci-hub.se |
| Acarbose (Positive Control) | 214.5 | researchgate.net |
Tyrosinase Inhibitory Activity and Modulation of Melanogenesis
Tyrosinase is a key enzyme in the production of melanin (B1238610), the pigment responsible for skin color. acs.org Overproduction of melanin can lead to hyperpigmentation. Inhibitors of tyrosinase are therefore of interest for cosmetic and therapeutic applications. This compound has been shown to be a potent tyrosinase inhibitor. capes.gov.brsci-hub.serjpharmacognosy.ir
Studies have reported that (2R)/(2S)-Euchrenone-a7 exhibits a strong tyrosinase inhibitory effect with an IC50 value of 0.260 µM. capes.gov.brsci-hub.se This activity is significantly more potent than that of the well-known tyrosinase inhibitor, kojic acid. rjpharmacognosy.ir The inhibitory action of this compound on tyrosinase suggests its potential to modulate melanogenesis. researchgate.net
Table 4: Tyrosinase Inhibitory Activity of this compound and Related Compounds
| Compound | IC50 Value (µM) | Reference |
|---|---|---|
| (2R)/(2S)-Euchrenone a7 | 0.260 | capes.gov.brsci-hub.se |
| Norartocarpetin | 0.0824 | capes.gov.brsci-hub.se |
| Quercetin | 0.523 | capes.gov.brsci-hub.se |
| Moracin N | 0.924 | capes.gov.brsci-hub.se |
| Kojic Acid (Positive Control) | 13.94 µg/mL (approx. 98 µM) | rjpharmacognosy.ir |
Heme Oxygenase-1 (HO-1) Activity Modulation
Heme oxygenase-1 (HO-1) is an enzyme with antioxidant and anti-inflammatory properties. tandfonline.comkaimosi.com The modulation of its activity can have therapeutic implications. Research on flavonoids isolated from silkworm droppings has investigated their effects on HO-1 activity in HepG2 cells. tandfonline.comkaimosi.com
In these studies, while other isolated flavonoids were found to increase the expression of HO-1, this compound did not show a significant effect on HO-1 expression at the tested concentrations. tandfonline.comkaimosi.com
Cholinesterase Inhibitory Activity
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that break down the neurotransmitter acetylcholine. researchgate.netresearchgate.net Their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. researchgate.netresearchgate.net
While a broad review of prenylated flavonoids from the Moraceae family mentions the investigation of these compounds for anti-Alzheimer's activity through cholinesterase inhibition, specific data on the direct inhibitory activity of this compound on acetylcholinesterase or butyrylcholinesterase is not extensively detailed in the provided context. researchgate.net One study on compounds from Artocarpus heterophyllus did not report significant acetylcholinesterase inhibitory activity for the fraction containing this compound. cmu.ac.th
Inhibition of Beta-Glucuronidase Release
The direct inhibitory effect of this compound on the release of beta-glucuronidase is not extensively documented in the available scientific literature. While broad screenings of plant extracts and their constituent compounds for anti-inflammatory properties sometimes include assays for beta-glucuronidase inhibition, specific data for this compound is sparse. For instance, a comprehensive encyclopedia of traditional Chinese medicines notes that some compounds were found to be inactive in an assay measuring the inhibition of β-glucuronidase release from rat mast cells, but does not specify this compound among them epdf.pub. Further research is required to specifically elucidate the activity of this compound against beta-glucuronidase release.
Anti-inflammatory Effects
This compound has demonstrated notable anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production. Nitric oxide is a key signaling molecule in the inflammatory process, and its overproduction is associated with various inflammatory diseases.
In a study investigating prenylated flavonoids from the heartwood of Artocarpus communis, (2S)-euchrenone a7 was found to exhibit potent inhibitory activity on NO production in lipopolysaccharide (LPS)-activated RAW264.7 mouse macrophage cells. researchgate.netewha.ac.kr The half-maximal inhibitory concentration (IC50) was determined to be 12.3 µM. researchgate.netewha.ac.kr A comprehensive review on prenylated flavonoids from the Moraceae family corroborates this, reporting a high inhibitory activity for (2S)-euchrenone a7 with IC50 values in the range of 12.3 µM to 18.8 µM. researchgate.net These findings suggest that this compound can modulate inflammatory responses by downregulating the production of key inflammatory mediators.
| Compound | Assay | Cell Line | IC50 Value (µM) | Source |
|---|---|---|---|---|
| (2S)-Euchrenone a7 | Nitric Oxide (NO) Production Inhibition | RAW264.7 | 12.3 | researchgate.netewha.ac.kr |
Antioxidant Properties and Radical Scavenging
The antioxidant potential of this compound is inferred from studies on plant extracts rich in this and other flavonoids, although specific radical scavenging data for the pure compound are limited. Prenylated flavonoids are recognized for their antioxidant activities, which contribute to the protective effects against oxidative stress-related diseases. nih.gov
Extracts from plants of the Broussonetia genus, which are known sources of this compound, have shown antioxidant effects in various assays. nih.gov Similarly, fractions from Tephrosia nubica containing this compound have demonstrated antioxidant capacity, though the activity was considered weak compared to the ascorbic acid standard. arabjchem.org While the general class of flavonoids and the extracts containing this compound are associated with antioxidant and radical scavenging properties, further studies are needed to quantify the specific activity of isolated this compound using standard assays like DPPH or ABTS.
Antimicrobial and Antiparasitic Activities
This compound has been evaluated for its efficacy against various pathogens, including fungi and parasites.
Direct evidence for the antifungal activity of pure this compound is not strongly established in the reviewed literature. However, studies on related compounds and plant extracts suggest a potential role for this class of molecules in combating fungal infections. For example, broussochalcone A, a compound related to this compound, displayed moderate activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 45 µg/mL. researchgate.net Another related prenylated flavonol, Papyriflavonol A, has shown more potent antifungal activity against both Candida albicans and Saccharomyces cerevisiae, with MIC values ranging from 10 to 25 μg/mL. ijcrr.comijcrr.com
| Compound | Fungal Strain | MIC Value (µg/mL) | Source |
|---|---|---|---|
| Broussochalcone A | Candida albicans | 45 | researchgate.net |
| Papyriflavonol A | Candida albicans | 10-25 | ijcrr.comijcrr.com |
| Papyriflavonol A | Saccharomyces cerevisiae | 10-25 | ijcrr.comijcrr.com |
The activity of this compound against the parasitic hookworm Ancylostoma ceylanicum has been investigated in ex vivo studies. In these assays, this compound demonstrated weak anthelmintic effects. When tested at a concentration of 7.3 μM, it resulted in a 17% reduction in the survival of the hookworms after a 5-day exposure period. This suggests that while this compound possesses some level of activity, it is not as potent as other compounds tested under similar conditions.
| Compound | Organism | Concentration (µM) | Effect | Source |
|---|---|---|---|---|
| This compound | Ancylostoma ceylanicum | 7.3 | 17% reduction in survival after 5 days | nih.gov |
Antifungal Activities (e.g., against Multi-Drug Resistant Fungi, Candida, Saccharomyces)
Metabolic Regulation and Anti-obesity Effects (in vitro and in vivo animal models)
Prenylated flavonoids, including this compound, are being explored for their role in metabolic regulation and potential anti-obesity effects. nih.gov The mechanism often investigated is the inhibition of pancreatic lipase (B570770), an enzyme crucial for the digestion and absorption of dietary fats.
While direct studies on isolated this compound are limited, an ethyl acetate fraction from Tephrosia nubica, which was confirmed to contain this compound, exhibited remarkable anti-obesity activity. arabjchem.org This fraction showed significant inhibition of porcine pancreatic lipase with an IC50 value of 62.4 ± 1.5 µg/mL. arabjchem.org This finding suggests that this compound may contribute to the observed anti-obesity effects, although further studies on the pure compound are necessary to confirm its specific activity.
| Source | Assay | IC50 Value (µg/mL) | Source |
|---|---|---|---|
| Ethyl acetate fraction of Tephrosia nubica (containing this compound) | Pancreatic Lipase Inhibition | 62.4 ± 1.5 | arabjchem.org |
Cardioprotective Effects (in in vivo animal models)
Table 1: Cardioprotective Effects of Morus macroura Fractions Containing this compound
| Model | Treatment | Key Findings | Reference |
| Isoprenaline-induced myocardial infarction in rats | Dichloromethane (B109758) fractions of Morus macroura leaves and stems | Reduction in cardiac biomarkers (LDH, CK-MB); Amelioration of post-MI depression symptoms. | semanticscholar.orgnih.govresearchgate.net |
Neuroprotective Activities
The neuroprotective potential of this compound has been investigated within the context of plant extracts. Fractions from Morus macroura containing this compound have shown efficacy in animal models of depression linked to myocardial infarction. semanticscholar.orgnih.govresearchgate.net In these studies, treatment with the plant fractions attenuated depressive-like behaviors and reduced neuroinflammation in rats post-myocardial infarction. semanticscholar.orgnih.gov The neuroprotective effects were associated with an increase in brain defense systems (superoxide dismutase and glutathione), neuronal cell energy, and levels of GABA, serotonin, and dopamine. nih.govresearchgate.net These findings suggest that this compound, as part of a complex mixture of phytochemicals, contributes to neuroprotective outcomes. nih.govacs.org Prenylated flavonoids as a class are recognized for their potential anti-Alzheimer's activities. researchgate.net
Table 2: Neuroprotective Research Findings for Extracts Containing this compound
| Model System | Source of Extract | Observed Effects | Reference |
| Post-myocardial infarction depression in rats | Morus macroura | Attenuated depressive-like behavior; Reduced neuroinflammation; Increased brain antioxidant levels and neurotransmitters. | semanticscholar.orgnih.govresearchgate.net |
Antiplatelet Activity
This compound is among the flavonoid constituents of plants like Broussonetia papyrifera that have been noted for their antiplatelet effects. google.com In one study, this compound was evaluated for its inhibitory effects on rabbit platelet aggregation induced by platelet-activating factor (PAF), ADP, or arachidonic acid (AA); however, only trends of inhibition were observed. kaimosi.com Other flavonoids isolated from Broussonetia species have demonstrated inhibitory activity against platelet aggregation. doi.org Similarly, extracts from the seeds of Psoralea corylifolia, which contain a variety of flavonoids, were found to inhibit the aggregation of rabbit platelets. researchgate.net
Immunomodulatory Activities
This compound is associated with plants that possess immunomodulatory activities. imsc.res.in As a prenylated flavonoid, it belongs to a class of compounds known to have anti-inflammatory and immunomodulatory effects. mdpi.comnih.govnih.gov For instance, (2S)-euchrenone a7 demonstrated high inhibitory activity on lipopolysaccharide-induced nitric oxide (NO) production, with IC50 values ranging from 12.3 µM to 18.8 µM. researchgate.net Overproduction of NO is linked to inflammatory diseases, and its inhibition is a key target for anti-inflammatory drugs. researchgate.net Furthermore, compounds isolated from Broussonetia species have shown the ability to inhibit the production of pro-inflammatory cytokines. mdpi.com
Table 3: Immunomodulatory Activity of (2S)-Euchrenone a7
| Activity | Model/Assay | IC50 Value | Reference |
| Inhibition of Nitric Oxide (NO) Production | Lipopolysaccharide (LPS)-induced in cells | 12.3 - 18.8 µM | researchgate.net |
Antidiabetic Effects
Significant antidiabetic potential has been reported for this compound, primarily through the inhibition of key carbohydrate-metabolizing enzymes. Studies have shown that this compound, isolated from Morus alba, is a potent inhibitor of α-glucosidase. researchgate.netnih.gov One investigation reported an IC50 value of 6.28 µM for its inhibitory activity against α-glucosidase, an enzyme involved in the digestion of carbohydrates. nih.govacs.org The inhibition of this enzyme can help to lower postprandial blood glucose levels. The mechanism of action for flavonoids from mulberry leaves, including this compound, may also involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which enhances insulin (B600854) sensitivity. windows.net
Table 4: α-Glucosidase Inhibitory Activity of this compound
| Compound | Source | Enzyme Target | IC50 Value | Reference |
| Euchrenone a7 | Morus alba | α-glucosidase | 6.28 µM | nih.govacs.org |
Hepatoprotective Effects
Extracts from plants containing this compound, such as Morus alba, have demonstrated hepatoprotective activities in preclinical models. ijsdr.orgresearchgate.net The leaf extracts of Morus alba showed protective effects against liver damage induced by carbon tetrachloride in animal studies. ijsdr.org This protection was evidenced by the mitigation of increases in serum levels of glutamate (B1630785) pyruvate (B1213749) transaminase (SGPT), serum glutamate oxaloacetate transaminase (SGOT), alkaline phosphatase (ALP), and serum bilirubin, as well as reduced histological damage to hepatocytes. ijsdr.org
Anti-asthmatic Effects
While some plant species from which this compound can be isolated, such as those from the Tephrosia genus, have been used in traditional medicine for respiratory ailments like asthma, direct preclinical evidence specifically linking this compound to anti-asthmatic effects is limited in the reviewed literature. arabjchem.org The anti-inflammatory properties of this compound, such as the inhibition of pro-inflammatory mediators, may suggest a potential role in managing inflammatory airway diseases, but dedicated studies are required to confirm this. researchgate.netmdpi.com
Structure Activity Relationship Sar Studies of Euchrenone A7 and Its Analogues
Impact of Prenyl Group Modifications on Biological Potency and Selectivity
The presence of a prenyl group on the flavonoid skeleton is a critical determinant of biological activity, largely by enhancing the compound's lipophilicity. This increased lipid solubility is thought to improve affinity for cell membranes and facilitate interaction with diverse cellular targets. nih.govmuni.cz The prenyl side chain can significantly enhance the binding affinity of flavonoids to proteins like P-glycoprotein, leading to improved biological effects. researchgate.net
Prenylation is a key factor in the potency of flavonoids as aromatase inhibitors. nih.gov Studies comparing prenylated flavonoids with their non-prenylated counterparts consistently demonstrate that the addition of a prenyl group substantially increases inhibitory activity. nih.gov For instance, the prenylated flavanone (B1672756) 8-prenylnaringenin (B1664708) is one of the most potent natural product inhibitors of aromatase. nih.gov This suggests that the hydrophobic interactions provided by the prenyl chain are crucial for effective binding to the enzyme's active site.
While direct modifications of the prenyl group on Euchrenone-a7 are not extensively documented in comparative studies, the general principle holds that the type of isoprenoid chain (e.g., prenyl, geranyl, lavandulyl) can modulate activity. nih.govscispace.com Different prenyl modifications can lead to variations in how the molecule orients itself within a receptor or enzyme's binding pocket, thereby affecting potency and selectivity. For example, a study on other flavonoids showed that geranyl groups, which are larger than prenyl groups, also contribute to biological activity, indicating that the size and conformation of the lipophilic side chain are important variables. scispace.com
The table below summarizes the inhibitory concentrations of various prenylated flavonoids against α-glucosidase, illustrating the influence of the flavonoid backbone and prenylation pattern on potency.
| Compound | Type | α-Glucosidase IC₅₀ (µM) |
| (2R)/(2S)-Euchrenone a7 | Flavanone | 6.28 nih.govresearchgate.netsci-hub.se |
| Chalcomoracin (B1204337) | Chalcone (B49325) | 2.59 researchgate.netsci-hub.se |
| Moracin N | Benzofuran | 2.76 researchgate.netsci-hub.se |
| Moracin C | Benzofuran | 4.04 researchgate.netsci-hub.se |
| 8-Prenylnaringenin | Flavanone | 50 nih.gov |
| Isoxanthohumol (B16456) | Flavanone | 40 nih.gov |
This table demonstrates that while all listed compounds are prenylated, their inhibitory potency against α-glucosidase varies, highlighting that the core skeleton in addition to the prenyl group dictates the final activity.
Role of Hydroxyl Substituents on Activity Profiles (e.g., Aromatase Inhibition)
The hydroxylation pattern on the flavanone rings of this compound, which possesses hydroxyl groups at positions 7, 2', and 4', is fundamental to its biological activity, particularly its ability to inhibit the enzyme aromatase. nih.govnih.gov
SAR studies on flavanones have revealed several key trends regarding hydroxyl substituents:
Requirement for a Carbonyl Group : For potent aromatase inhibition within the flavanone class, the C-4 carbonyl group is considered a requisite feature. doi.org
Beneficial Hydroxyl Groups : Hydroxyl groups at positions 7 and 4' are generally found to increase the aromatase inhibitory activity of flavanones. nih.gov this compound possesses both of these features.
Detrimental Hydroxyl Groups : In contrast, the presence of a hydroxyl group at the C-5 position has been shown to significantly decrease the aromatase inhibitory activity of flavanones. doi.org The absence of a 5-OH group in this compound is therefore favorable for its activity.
Methoxy (B1213986) Group Substitution : The substitution of hydroxyl groups with methoxy groups tends to diminish activity. For example, 7-hydroxyflavanone (B191499) is a more potent aromatase inhibitor than 7-methoxyflavanone. nih.gov This underscores the importance of the hydrogen-bonding capacity of the hydroxyl groups for enzyme interaction.
The following table compares the aromatase inhibitory activity of this compound with other flavanones, highlighting the influence of the hydroxylation and prenylation patterns.
| Compound | Structure Highlights | Aromatase IC₅₀ (µM) |
| (2S)-Euchrenone a7 | 7, 2', 4'-OH; 8-prenyl | 3.4 doi.org |
| (2S)-5,7,2',4'-Tetrahydroxyflavanone | 5, 7, 2', 4'-OH | 2.2 doi.org |
| (2S)-Naringenin | 5, 7, 4'-OH | 17.0 doi.org |
This data illustrates the complex interplay of substituents. While (2S)-5,7,2',4'-tetrahydroxyflavanone is slightly more potent than this compound, the presence of the 5-OH group in (2S)-Naringenin, despite its structural similarity, corresponds to significantly weaker activity compared to this compound, which lacks the 5-OH but is prenylated.
Influence of Flavanone Skeleton Modifications on Receptor Binding and Enzyme Interaction
The core flavanone structure of this compound is a defining feature for its biological interactions. Modifications to this skeleton, such as conversion to a chalcone or flavone, can alter its activity profile. A key requirement for potent aromatase inhibition among these related classes is the presence of a carbonyl group. doi.org
An important finding related to the flavanone skeleton of this compound and its analogues from Broussonetia papyrifera is their selectivity. Despite their structural similarities to estrogens and their potent inhibition of aromatase (the enzyme that synthesizes estrogens), these compounds did not show significant binding affinity for either the estrogen receptor-α (ERα) or estrogen receptor-β (ERβ). google.com This indicates that their mechanism of action is likely focused on inhibiting estrogen production rather than blocking estrogen receptors, a crucial distinction for potential therapeutic applications.
Comparison with Non-Prenylated Flavonoids regarding Cellular Interaction
A central aspect of the SAR of this compound is the profound impact of its C-8 prenyl group when compared to non-prenylated flavonoids. The prenyl moiety, being lipophilic, enhances the molecule's ability to interact with and cross cellular membranes. nih.govmuni.cz This generally translates to greater bioavailability and more potent biological activity compared to their non-prenylated parent structures. nih.gov The prenyl group can facilitate stronger hydrophobic interactions with enzyme binding sites, as seen in the comparison between prenylated and non-prenylated flavones as inhibitors of PLpro. ijcrr.com
A direct comparison for aromatase inhibition clearly illustrates this principle. (2S)-Euchrenone-a7 is significantly more potent than (2S)-Naringenin, a widely studied non-prenylated flavanone.
| Compound | Key Structural Features | Aromatase IC₅₀ (µM) |
| (2S)-Euchrenone a7 | Prenylated at C-8; Lacks 5-OH | 3.4 doi.org |
| (2S)-Naringenin | Non-prenylated; Has 5-OH | 17.0 doi.org |
The five-fold greater potency of (2S)-Euchrenone a7 over (2S)-Naringenin in inhibiting aromatase highlights the substantial contribution of the prenyl group to its activity. doi.org This enhancement is attributed to the increased lipophilicity and improved binding within the hydrophobic regions of the enzyme's active site conferred by the prenyl chain.
Biosynthetic Pathways and Metabolic Engineering Prospects
General Flavonoid Biosynthesis in Plant Systems
The production of all flavonoids, including the backbone of Euchrenone-a7, begins with the general phenylpropanoid pathway. researchgate.netoup.com This metabolic route is fundamental in higher plants for synthesizing a wide array of phenolic compounds. The process starts with the aromatic amino acid L-phenylalanine, which is generated via the shikimate pathway. oup.combiotech-asia.org
The general pathway can be summarized in several key stages:
Formation of Cinnamic Acid: The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL) , which deaminates L-phenylalanine to produce trans-cinnamic acid. oup.comsemanticscholar.org
Hydroxylation and Ligation: Cinnamic acid is then hydroxylated by cinnamic acid 4-hydroxylase (C4H) to form p-coumaric acid. oup.comsemanticscholar.org Subsequently, 4-coumarate-CoA ligase (4CL) activates p-coumaric acid by attaching a Coenzyme A (CoA) molecule, yielding p-coumaroyl-CoA. oup.comsemanticscholar.org
Formation of the Chalcone (B49325) Skeleton: The first committed step of the flavonoid-specific branch is catalyzed by chalcone synthase (CHS) . mdpi.com This pivotal enzyme facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from the acetate (B1210297) pathway) to form the characteristic C6-C3-C6 backbone of flavonoids, in the form of naringenin (B18129) chalcone. mdpi.comresearchgate.net
Isomerization to a Flavanone (B1672756): Chalcone isomerase (CHI) then catalyzes the stereospecific cyclization of the naringenin chalcone into its corresponding flavanone, (2S)-naringenin. biotech-asia.orgnih.gov This flavanone structure serves as a central precursor for various flavonoid classes, including the flavanones, flavones, flavonols, and isoflavones. researchgate.netnih.gov
Further modifications, such as hydroxylation by enzymes like flavanone 3-hydroxylase (F3H) and flavonoid 3'-hydroxylase (F3'H) , create a diverse array of flavonoid structures that can then undergo specific tailoring reactions like prenylation. oup.comnih.gov
| Enzyme | Abbreviation | Function in General Flavonoid Biosynthesis |
| Phenylalanine ammonia-lyase | PAL | Catalyzes the conversion of L-phenylalanine to trans-cinnamic acid. semanticscholar.orgmdpi.com |
| Cinnamic acid 4-hydroxylase | C4H | Hydroxylates cinnamic acid to form p-coumaric acid. oup.comsemanticscholar.org |
| 4-coumarate-CoA ligase | 4CL | Activates p-coumaric acid to form p-coumaroyl-CoA. oup.comsemanticscholar.org |
| Chalcone synthase | CHS | Condenses p-coumaroyl-CoA and malonyl-CoA to form the chalcone backbone. mdpi.comresearchgate.net |
| Chalcone isomerase | CHI | Catalyzes the cyclization of chalcones into flavanones. researchgate.netnih.gov |
| Flavanone 3-hydroxylase | F3H | Hydroxylates flavanones to produce dihydroflavonols. nih.gov |
Specific Prenylation Mechanisms and Enzyme Systems for this compound
A defining structural feature of this compound is the presence of a prenyl group attached to its flavonoid core. nih.gov This modification, known as prenylation, is catalyzed by a class of enzymes called prenyltransferases (PTs) . researchgate.netnih.gov These enzymes transfer a lipophilic prenyl group, typically a five-carbon dimethylallyl moiety, from a donor molecule, dimethylallyl diphosphate (B83284) (DMAPP), to the flavonoid skeleton. researchgate.net
The biosynthesis of the prenyl donor, DMAPP, occurs through either the mevalonic acid (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. researchgate.net The prenylation step significantly increases the structural diversity and lipophilicity of flavonoids, which can enhance their interaction with biological membranes. researchgate.net
For this compound, the process involves the C8-prenylation of a trihydroxyflavanone precursor. nih.gov The reaction is catalyzed by a specific flavonoid prenyltransferase that recognizes the flavanone acceptor and the DMAPP donor. Research has identified various flavonoid PTs from different plant families, such as Fabaceae and Moraceae, which are known producers of prenylated flavonoids. nih.govkaimosi.com These enzymes are often membrane-bound and exhibit regiospecificity, meaning they attach the prenyl group to a specific position on the flavonoid ring. researchgate.netnih.gov For instance, an enzyme classified as leachianone-G 2''-dimethylallyltransferase (EC 2.5.1.71) has been shown to accept this compound as a substrate, highlighting the type of enzyme system involved in its metabolism. expasy.org
Genetic and Enzymatic Determinants of this compound Biosynthesis in Natural Producers
This compound has been isolated from several plant species, including those from the Moraceae family, such as Morus alba (White Mulberry) and Artocarpus heterophyllus (Jackfruit), and the Fabaceae family, such as Sophora flavescens and Euchresta horsfeldii. nih.govknapsackfamily.commdpi.comresearchgate.net The production of this compound in these plants is controlled by the expression of specific genes encoding the biosynthetic enzymes.
The key genetic determinants are the genes encoding the general flavonoid pathway enzymes (PAL, CHS, CHI, etc.) and, crucially, the specific prenyltransferase responsible for the final modification step. The expression of these genes is often tissue-specific and can be induced by environmental factors. For example, studies in Morus alba have shown that flavonoid biosynthetic genes and the resulting compounds accumulate differently in various plant organs, with roots often being a rich source. semanticscholar.org
While a single gene responsible for this compound synthesis has not been definitively isolated from all producers, research into flavonoid prenyltransferases from these plant families provides a clear picture of the genetic basis. These PT genes typically encode proteins with multiple transmembrane domains, consistent with their localization to membranes like the endoplasmic reticulum. nih.gov The coordinated expression of a specific set of chalcone synthase, chalcone isomerase, hydroxylase, and prenyltransferase genes ultimately dictates the synthesis of this compound in its natural producers.
| Natural Producer (Family) | Key Compound Class | Relevant Enzyme Classes |
| Morus alba (Moraceae) | Prenylated Flavanones | CHS, CHI, Flavonoid Prenyltransferases semanticscholar.orgnih.gov |
| Sophora flavescens (Fabaceae) | Prenylated Flavanones | CHS, CHI, Flavonoid Prenyltransferases nih.govknapsackfamily.com |
| Euchresta horsfeldii (Fabaceae) | Prenylated Flavanones | CHS, CHI, Flavonoid Prenyltransferases knapsackfamily.com |
| Artocarpus heterophyllus (Moraceae) | Prenylated Flavanones | CHS, CHI, Flavonoid Prenyltransferases nih.govmdpi.com |
Strategies for Enhanced Production via Metabolic Engineering and Synthetic Biology
The low abundance of this compound in its natural sources presents a challenge for its large-scale production. Metabolic engineering and synthetic biology offer promising strategies to overcome this limitation by enhancing its synthesis in either the native plants or in engineered microbial hosts.
Key strategies include:
Overexpression in Native Plants: Increasing the expression of rate-limiting genes in the biosynthetic pathway within the producer plant. This could involve overexpressing the specific prenyltransferase gene or key transcription factors that regulate the entire flavonoid pathway.
Heterologous Production in Microorganisms: Reconstructing the entire this compound biosynthetic pathway in a microbial chassis like Escherichia coli or Saccharomyces cerevisiae (yeast). This approach involves:
Identifying and cloning all necessary genes from the source plant (e.g., CHS, CHI, hydroxylases, and the specific PT).
Introducing these genes into the microbial host.
Optimizing the host's metabolism to ensure a sufficient supply of precursors like p-coumaroyl-CoA, malonyl-CoA, and the prenyl donor DMAPP. This may involve engineering the host's central carbon metabolism.
Pathway Optimization and Regulation: Using synthetic biology tools to fine-tune the expression of biosynthetic genes and minimize the metabolic flux into competing pathways. Network pharmacology can help identify key targets for regulation to enhance the production of specific flavonoids. researchgate.net For example, down-regulating pathways that branch off and consume the flavanone precursor could increase the substrate pool available for the prenyltransferase.
These advanced biotechnological approaches hold the potential to create sustainable and scalable production platforms for this compound and other valuable plant-derived natural products.
Advanced Analytical Methodologies for Quantitative and Qualitative Assessment
Chromatographic Profiling Techniques (e.g., UPLC-ESI-MS/MS) for Complex Mixtures
Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) stands as a powerful and widely adopted technique for the rapid and sensitive profiling of secondary metabolites in complex matrices, such as plant extracts. This method has been successfully employed to identify Euchrenone-a7 in various plant species.
Detailed research findings show that UPLC-ESI-MS/MS analysis, often performed in both positive and negative ionization modes, allows for the tentative identification of compounds based on their retention time (Rt), precursor ion mass ([M+H]⁺ or [M-H]⁻), and specific fragmentation patterns (MS²). oregonstate.eduumw.edu.plnih.gov For instance, in studies profiling the constituents of Morus macroura, this compound was identified alongside numerous other flavonoids and phenolic compounds. nih.govnih.gov The analysis typically involves separation on a C18 reversed-phase column with a gradient mobile phase, commonly consisting of water and methanol (B129727) or acetonitrile (B52724), often acidified with formic acid to improve peak shape and ionization efficiency. nih.govmdpi.com
In one such analysis of Morus macroura fractions, this compound was detected at a retention time of 24.95 minutes, showing a molecular ion [M-H]⁺ at m/z 339 and a characteristic MS² fragment ion at m/z 163. nih.gov Similarly, UPLC-ESI-MS/MS profiling of Tephrosia nubica fractions also successfully identified this compound among 107 other compounds. oregonstate.edu The robustness of this technique lies in its ability to separate isomeric compounds and provide structural information through fragmentation, which is crucial for distinguishing this compound from other flavanones with similar molecular weights. frontiersin.org The use of high-resolution mass spectrometry further aids in confirming the elemental composition of the detected ions, enhancing the confidence of identification.
Table 1: UPLC-ESI-MS/MS Parameters for this compound Detection in Plant Extracts
| Plant Source | Chromatographic Column | Mobile Phase | Flow Rate | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Reference |
|---|---|---|---|---|---|---|---|
| Morus macroura | ACQUITY UPLC-BEH C18 (1.7 µm, 2.1 x 50 mm) | Methanol and water with 0.1% formic acid (gradient) | 0.2 mL/min | Positive/Negative | 339 [M-H]⁺ | 163 | nih.govnih.gov |
| Tephrosia nubica | ACQUITY UPLC-BEH C18 (1.7 µm, 2.1 x 50 mm) | Methanol and water with 0.1% formic acid (gradient) | 0.2 mL/min | Positive/Negative | [M+H]⁺ / [M-H]⁻ | Not Specified | oregonstate.edu |
| Morus alba | ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) | Acetonitrile and water with 0.1% formic acid (gradient) | 0.4 mL/min | Negative | Not Specified | Not Specified | researchgate.net |
Untargeted Metabolomics Approaches for Comprehensive Metabolite Fingerprinting
Untargeted metabolomics provides a holistic view of the metabolites present in a biological system, creating a comprehensive "fingerprint" that can be used to compare different samples. This approach has been applied to plant sciences to differentiate between species, cultivars, or plant parts based on their chemical composition.
A study utilizing untargeted metabolomics to compare the chemical constituents of leaves and stem barks of dioecious Morus alba L. successfully identified this compound as one of the key flavanones. researchgate.net This methodology employed UPLC coupled with high-resolution mass spectrometry, operating in negative ionization mode to capture a wide array of metabolites. researchgate.net The raw data obtained from the analysis was processed using advanced software like Progenesis QI, which performs peak picking, alignment, and normalization. researchgate.net
Metabolites, including this compound, were identified by comparing their retention times, accurate mass measurements, and MS/MS fragmentation spectra against in-house libraries, public databases (e.g., PubChem, ChEBI), and published literature. mdpi.comresearchgate.net This comprehensive fingerprinting allows for the classification of various flavonoids, phenolic acids, organic acids, and other compounds, highlighting the chemical diversity of the plant. researchgate.net The identification of this compound within this broader metabolic context helps to understand its biosynthetic relationships with other compounds and its potential role within the plant's metabolic network. researchgate.net
Development of Robust Detection and Quantification Methods for this compound in Biological Samples
While the identification of this compound in plant extracts is well-documented, the development of robust, validated methods for its detection and quantification in biological samples (e.g., plasma, urine, tissues) is a critical next step for pharmacokinetic and toxicokinetic studies. Although literature specifically detailing a validated bioanalytical method for this compound is scarce, established methods for structurally similar prenylated flavonoids, such as 8-prenylnaringenin (B1664708) (8-PN), xanthohumol, and isoxanthohumol (B16456), provide a clear blueprint.
These methods almost universally rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its superior sensitivity and selectivity, which are essential for measuring low concentrations in complex biological matrices. nih.govnih.govresearchgate.net The development of such a method for this compound would involve several key stages:
Sample Preparation: The first step is to extract the analyte from the biological matrix and remove interfering substances like proteins and lipids. Common techniques include protein precipitation with organic solvents (e.g., methanol, acetonitrile) and liquid-liquid extraction (LLE) with solvents like diethyl ether or ethyl acetate (B1210297). umw.edu.plnih.gov Solid-phase extraction (SPE) is another effective but more complex option for sample clean-up and concentration. nih.gov
Chromatographic Separation: A high-throughput separation is typically achieved using a C18 or C8 reversed-phase column with a rapid gradient elution. umw.edu.pl Mobile phases usually consist of an aqueous component with a formic acid modifier and an organic component like acetonitrile or methanol. This allows for the separation of the analyte from its metabolites and other endogenous compounds in a short run time, often under 5 minutes. sci-hub.se
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer, typically with an electrospray ionization (ESI) source operating in either positive or negative ion mode. The method is optimized for the specific Multiple Reaction Monitoring (MRM) transitions of this compound. This involves selecting the precursor ion (the molecular weight of this compound, m/z 340.4) and its most stable and abundant product ions generated through collision-induced dissociation. This highly selective detection minimizes interference from the biological matrix. umw.edu.plmdpi.com
Method Validation: A new bioanalytical method must be validated according to regulatory guidelines (e.g., ICH M10). This process confirms the method's reliability by assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability of the analyte under various storage and processing conditions. researchgate.netmdpi.com The lower limit of quantification (LLOQ) is a critical parameter, defining the lowest concentration that can be measured with acceptable accuracy and precision. researchgate.netsci-hub.se For related prenylated flavonoids, LLOQs in the low ng/mL range (e.g., 0.5-2 ng/mL) in plasma or serum have been achieved. researchgate.net
By adapting these established principles, a robust and sensitive LC-MS/MS method can be developed and validated for the accurate quantification of this compound in biological samples, enabling crucial research into its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Common Parameters in Bioanalytical LC-MS/MS Methods for Prenylated Flavonoids
| Parameter | Typical Method/Technique | Purpose | Reference |
|---|---|---|---|
| Sample Matrix | Rat/Human Plasma, Serum | To measure circulating levels of the compound. | oregonstate.eduresearchgate.net |
| Sample Preparation | Protein Precipitation, Liquid-Liquid Extraction (LLE) | To remove proteins and interferences, and isolate the analyte. | nih.govresearchgate.net |
| Chromatography | UPLC/HPLC with C18 or C8 column | To separate the analyte from other components. | umw.edu.pl |
| Detection | Triple Quadrupole MS/MS with ESI | To provide selective and sensitive quantification. | umw.edu.plsci-hub.se |
| Quantification Mode | Multiple Reaction Monitoring (MRM) | To monitor specific precursor-to-product ion transitions for high selectivity. | mdpi.comscielo.br |
| Validation | ICH Guideline M10 | To ensure the method is accurate, precise, and reliable for its intended purpose. | mdpi.com |
Future Perspectives and Research Frontiers for Euchrenone A7
Elucidation of Novel Molecular Targets and Signaling Pathways
Initial research has identified several biological targets for Euchrenone-a7. It is a known inhibitor of aromatase, a key enzyme in estrogen biosynthesis, which is a target for certain cancer therapies. nih.govdoi.orgscribd.com Additionally, it has shown inhibitory activity against α-glucosidase and tyrosinase. nih.govresearchgate.netacs.orgsci-hub.secapes.gov.br
A key area for future research is the deeper exploration of its impact on cellular signaling. For instance, the inhibition of phosphorylated extracellular signal-regulated kinase (pERK) presents a promising avenue. The ERK pathway is crucial in cell proliferation, differentiation, and survival, and its dysregulation is implicated in various diseases, including cancer. Understanding how this compound modulates pERK and other signaling components could reveal new therapeutic applications. Further studies are needed to map the complete signaling cascade affected by this compound.
Exploration of New Biosynthetic Enzymes and Genetic Pathways
The biosynthesis of this compound involves a series of enzymatic reactions characteristic of flavonoid metabolism. The pathway begins with the synthesis of a chalcone (B49325) precursor, which is then cyclized to form the flavanone (B1672756) core. mdpi.comscispace.com Prenyltransferases play a crucial role in adding the characteristic prenyl group to the flavonoid skeleton, a step that significantly influences its bioactivity. nih.gov
Future research should focus on identifying and characterizing the specific enzymes involved in the biosynthesis of this compound. For example, the enzyme leachianone-G 2''-dimethylallyltransferase can act on this compound, although at a slower rate than its primary substrate. expasy.org Identifying the complete set of biosynthetic genes and understanding their regulation will be essential for metabolic engineering and enhancing production in microbial or plant-based systems.
Development of Advanced and Sustainable Synthetic Strategies
While this compound can be isolated from natural sources, chemical synthesis offers a route to produce larger quantities and create structural analogs for further study. Current synthetic strategies for flavanones, the structural class to which this compound belongs, often involve the cyclization of 2'-hydroxychalcones. mdpi.comtandfonline.comresearchgate.neteurekaselect.com
The development of more advanced and sustainable, or "green," synthetic methods is a critical research frontier. researchgate.net This includes the use of environmentally friendly catalysts, microwave-assisted synthesis, and reactions in aqueous media to improve yields, reduce reaction times, and minimize the use of hazardous organic solvents. tandfonline.comresearchgate.neteurekaselect.comresearchgate.net Stereoselective synthesis methods are also of great interest to produce specific enantiomers of this compound, as different stereoisomers can exhibit distinct biological activities. mdpi.com
Pre-clinical Development of this compound as a Lead Compound for Therapeutic Applications
This compound has demonstrated a variety of biological activities in vitro, including cytotoxic effects against cancer cell lines, making it a candidate for pre-clinical development. cmu.ac.thresearchgate.net Its ability to inhibit enzymes like aromatase and α-glucosidase suggests potential applications in cancer and diabetes, respectively. nih.govresearchgate.netnih.gov
The pre-clinical development pipeline will involve extensive in vitro and in vivo studies to evaluate its efficacy, and pharmacokinetic properties. This stage is crucial for establishing a foundation for potential future clinical trials. rjpharmacognosy.ir Some prenylated flavonoids from Broussonetia papyrifera have already been selected for pre-clinical development as potential cancer chemopreventive agents by the National Cancer Institute. doi.org
Integration with Systems Biology and Omics Approaches for Holistic Understanding
To gain a comprehensive understanding of this compound's biological effects, its integration with systems biology and "omics" technologies is essential. This includes genomics, transcriptomics, proteomics, and metabolomics. Such approaches can provide a global view of the molecular changes induced by this compound in a biological system.
For example, network pharmacology and molecular docking studies can help predict and validate its molecular targets and mechanisms of action. nih.gov This holistic approach can uncover novel therapeutic targets and pathways, and help to understand the compound's effects in the context of complex biological networks. idrblab.net
Sustainable Sourcing and Production Strategies
The natural sourcing of this compound from plants like Morus and Broussonetia species can be limited by geographical distribution, slow growth, and low yields. researchgate.netmdpi.comresearchgate.net Therefore, developing sustainable and scalable production methods is a key future direction.
Plant cell culture technology offers a controlled environment for producing specific plant secondary metabolites, independent of environmental factors. Another promising strategy is microbial fermentation, where the biosynthetic pathway of this compound is engineered into a microbial host like yeast or bacteria. These approaches can ensure a consistent and high-yield supply of the compound for research and potential commercialization, while also being more environmentally sustainable.
Q & A
Q. What are the standard methods for isolating and characterizing Euchrenone-a7 from natural sources?
this compound is typically isolated from Dalea ornata using chromatographic techniques (e.g., column chromatography, HPLC) and characterized via spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D techniques like HSQC, HMBC, and COSY) is critical for structural elucidation, while High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) confirms molecular mass and formula . UV and IR spectroscopy provide additional functional group insights. Researchers must cross-reference specific rotations (e.g., [α]²⁰D values) and spectral data with literature to validate purity and identity .
Q. How can researchers ensure reproducibility in synthesizing or isolating this compound?
Detailed experimental protocols must include solvent systems, temperature controls, and purification steps. For synthetic routes, specify catalysts, reaction times, and yields. For natural extraction, document plant material sources, extraction solvents, and chromatographic conditions. Reproducibility hinges on rigorous reporting of NMR acquisition parameters (e.g., solvent, frequency) and HRESIMS calibration standards. Discrepancies in specific rotations (e.g., [α]²⁰D −73 vs. literature −25) may arise from solvent polarity or impurities, necessitating purity assessments via HPLC .
Q. What bioactivity models are commonly used to study this compound’s effects?
this compound’s anti-parasitic activity against hookworms (Ancylostoma ceylanicum) is assessed using motility and survival assays in vitro. Researchers quantify dose-response relationships (e.g., LC₅₀ values) and validate results with positive controls (e.g., albendazole). For mechanistic studies, enzyme inhibition assays (e.g., acetylcholinesterase) or transcriptomic analyses may be employed. Ensure ethical compliance when using parasitic models .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for this compound be resolved?
Discrepancies in NMR or optical rotation data require multi-technique validation. For example, conflicting [α]²⁰D values may stem from enantiomeric impurities; chiral HPLC or circular dichroism (CD) spectroscopy can resolve this. If NMR signals deviate from literature, re-examine solvent effects (e.g., acetone-d₆ vs. CDCl₃) or employ heteronuclear correlation experiments (HMBC, NOESY) to confirm assignments . Cross-laboratory collaboration and data sharing enhance reliability .
Q. What strategies optimize the yield of this compound in synthetic or semi-synthetic routes?
Reaction optimization involves screening catalysts (e.g., Lewis acids), solvents (polar vs. nonpolar), and temperature gradients. For semi-synthesis, precursor availability (e.g., deguelin derivatives) and regioselective modifications are critical. Use Design of Experiments (DoE) to identify key variables. Monitor reaction progress via TLC or LC-MS, and employ green chemistry principles to reduce waste .
Q. How do researchers address discrepancies between in vitro and in vivo bioactivity data for this compound?
In vitro-to-in vivo translation challenges include bioavailability, metabolic stability, and off-target effects. Pharmacokinetic studies (e.g., plasma half-life, tissue distribution) and metabolite profiling (via LC-MS/MS) clarify these gaps. For hookworm studies, ex vivo models (e.g., nematode-infected tissue explants) bridge the gap between cell-based assays and animal trials .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?
Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀/LC₅₀ values. For motility assays, apply time-series analysis or Kaplan-Meier survival curves. Validate significance via ANOVA or t-tests with Bonferroni correction for multiple comparisons. Report confidence intervals and effect sizes to enhance reproducibility .
Q. How should researchers design experiments to minimize bias in this compound studies?
Implement blinding during data collection and analysis. Use randomized sample processing and replicate experiments across independent batches. Include internal standards in spectroscopic analyses (e.g., trimethylsilyl propionic acid for NMR) and validate bioassays with reference compounds. Transparently report negative results and limitations .
Data Presentation and Reproducibility
Q. What criteria should be met when publishing spectral data for this compound?
- NMR : Report solvent, frequency (e.g., 400 MHz), and referencing standard (e.g., TMS). Include 1D (¹H, ¹³C) and 2D (HSQC, HMBC) spectra in supplementary materials.
- HRESIMS : Provide calibration method (e.g., internal lock mass) and error margins (e.g., < 2 ppm).
- Optical Rotation : Specify solvent, concentration, and temperature. Compare with literature values in the same solvent .
Q. How can researchers enhance the reproducibility of this compound’s anti-parasitic assays?
Standardize parasite culturing conditions (e.g., temperature, humidity) and developmental stages (L3 larvae vs. adults). Use automated motility tracking software to reduce observer bias. Publish raw data (e.g., survival rates, motility scores) in open-access repositories and share protocols via platforms like Protocols.io .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
